2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid involves several steps. One common method includes the reaction of morpholine with 2-methylsulfonylpropanoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic acid to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential neuroprotective effects and ability to modulate neurotransmitter activity.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new therapeutic agents and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer growth and inflammation. Additionally, it appears to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
Indole derivatives: Possess various biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is unique due to its combination of neuroprotective, anti-cancer, and anti-inflammatory properties. Its ability to modulate multiple pathways and its high purity and stability make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-methylsulfonylpropanoyl)morpholin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-7(18(2,15)16)10(14)11-3-4-17-6-8(11)5-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHOHBSZQHDTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1CC(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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